molecular formula C26H38N2O2S B11500976 1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine

1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine

Cat. No.: B11500976
M. Wt: 442.7 g/mol
InChI Key: ZNPIPSPIPBLLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an adamantane group and a cyclohexylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Adamantane Derivative: Starting with adamantane, a suitable functional group (e.g., halogen) is introduced to facilitate further reactions.

    Piperazine Substitution: The functionalized adamantane is then reacted with piperazine under controlled conditions to form the adamantane-piperazine intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-YL)-4-(4-benzenesulfonyl)piperazine: Lacks the cyclohexyl group, which may affect its chemical and biological properties.

    1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)morpholine: Contains a morpholine ring instead of piperazine, leading to different reactivity and applications.

Uniqueness

1-(Adamantan-1-YL)-4-(4-cyclohexylbenzenesulfonyl)piperazine is unique due to the combination of the adamantane and cyclohexylbenzenesulfonyl groups, which confer specific steric and electronic properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C26H38N2O2S

Molecular Weight

442.7 g/mol

IUPAC Name

1-(1-adamantyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine

InChI

InChI=1S/C26H38N2O2S/c29-31(30,25-8-6-24(7-9-25)23-4-2-1-3-5-23)28-12-10-27(11-13-28)26-17-20-14-21(18-26)16-22(15-20)19-26/h6-9,20-23H,1-5,10-19H2

InChI Key

ZNPIPSPIPBLLRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.